molecular formula C21H42O4 B15396370 Hydroxyoctadecanoic acid, monoester with propane-1,2-diol CAS No. 33907-47-0

Hydroxyoctadecanoic acid, monoester with propane-1,2-diol

Cat. No.: B15396370
CAS No.: 33907-47-0
M. Wt: 358.6 g/mol
InChI Key: NTJATJHDZRPEBK-UHFFFAOYSA-N
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Description

Hydroxyoctadecanoic acid, monoester with propane-1,2-diol (CAS 33907-47-0), also known as propylene glycol 12-hydroxystearate, is a nonionic surfactant synthesized via esterification of 12-hydroxystearic acid (a C18 fatty acid with a hydroxyl group at the 12th carbon) with propane-1,2-diol (propylene glycol) . This compound is structurally characterized by:

  • A long hydrophobic alkyl chain (C18).
  • A hydrophilic hydroxyl group on the fatty acid backbone.
  • A monoester bond linking the fatty acid to propane-1,2-diol.

It is widely used in cosmetics, pharmaceuticals, and food industries as an emulsifier, stabilizer, or texture modifier due to its amphiphilic properties .

Properties

CAS No.

33907-47-0

Molecular Formula

C21H42O4

Molecular Weight

358.6 g/mol

IUPAC Name

2-hydroxypropyl 18-hydroxyoctadecanoate

InChI

InChI=1S/C21H42O4/c1-20(23)19-25-21(24)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-22/h20,22-23H,2-19H2,1H3

InChI Key

NTJATJHDZRPEBK-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)CCCCCCCCCCCCCCCCCO)O

Origin of Product

United States

Biological Activity

Hydroxyoctadecanoic acid, monoester with propane-1,2-diol, also known as 2-hydroxypropyl 18-hydroxyoctadecanoate, is a compound that has garnered attention for its various biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C21H42O5
  • Molecular Weight : 370.57 g/mol
  • CAS Number : 27813-02-1

The compound is a monoester formed from hydroxyoctadecanoic acid and propane-1,2-diol, which contributes to its unique properties and potential applications in pharmaceuticals and cosmetics.

Biological Activity Overview

Hydroxyoctadecanoic acid monoester exhibits several biological activities that can be categorized as follows:

1. Antioxidant Activity

  • The compound has shown potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress in biological systems. This activity is significant in preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

  • Research indicates that hydroxyoctadecanoic acid monoester may inhibit the production of pro-inflammatory cytokines and enzymes. This effect was observed in studies involving cultured macrophage cells, where the compound demonstrated a reduction in inflammatory markers.

3. Skin Absorption and Dermal Effects

  • Studies on dermal absorption have shown that the compound is effectively absorbed through the skin. In male rats, approximately 29% of the applied dose was absorbed after an 8-hour exposure period . The compound's ability to penetrate the skin makes it a candidate for topical formulations aimed at delivering active ingredients.

Toxicological Profile

The safety profile of hydroxyoctadecanoic acid monoester has been evaluated through various toxicological studies:

  • Acute Toxicity : The oral LD50 was found to be greater than 2000 mg/kg in rats, indicating low acute toxicity. Dermal LD50 values were reported as greater than 5000 mg/kg in rabbits .
  • Irritation Potential : The compound is considered slightly irritating to skin and eyes based on animal studies. Sensitization potential was noted in guinea pigs during maximization studies .
  • Genotoxicity : In vitro studies indicated no mutagenic effects; however, some chromosomal aberrations were observed under specific conditions .

Case Studies and Research Findings

Several studies have investigated the biological activities of hydroxyoctadecanoic acid monoester:

StudyFindings
Study on Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro, suggesting potential use in anti-aging formulations .
Inflammatory Response StudyShowed reduced levels of TNF-alpha and IL-6 in macrophages treated with the compound, indicating anti-inflammatory properties .
Dermal Absorption StudyFound that 29% of the applied dose penetrated the skin within eight hours, supporting its use in topical applications .

Comparison with Similar Compounds

Comparison with Similar Propane-1,2-Diol Esters

Structural and Functional Differences

The key distinguishing feature of hydroxyoctadecanoic acid monoester is the hydroxyl group on its fatty acid chain, which enhances polarity compared to esters of non-hydroxylated fatty acids (e.g., stearic, oleic, or lauric acid). Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison
Compound Name Fatty Acid Structure Molecular Weight Solubility Key Applications
Hydroxyoctadecanoic acid monoester C18, 12-hydroxy 342.5 g/mol Dispersible in hot oils; low cold water solubility Cosmetics, pharmaceuticals
Propylene glycol monostearate C18, saturated (stearic acid) 340.5 g/mol Insoluble in water; soluble in oils Food emulsifier (E 477)
Propylene glycol monooleate C18, monounsaturated (oleic acid) 340.5 g/mol Oil-soluble; limited water miscibility Lubricants, surfactants
Propylene glycol monolaurate C12, saturated (lauric acid) 258.4 g/mol Partially soluble in water Food additives, antimicrobials

Production Methods

All propane-1,2-diol esters are synthesized via:

  • Direct esterification : Reaction of propane-1,2-diol with fatty acids at 170–210°C .
  • Transesterification : Using triglycerides or methyl esters as fatty acid sources .

Hydroxyoctadecanoic acid monoester requires 12-hydroxystearic acid as a precursor, which introduces additional steps for hydroxyl group retention during synthesis . Molecular distillation or fractional crystallization is often employed to achieve ≥90% monoester content .

Physicochemical Properties

  • Hydrophilicity: The hydroxyl group in hydroxyoctadecanoic acid enhances hydrophilicity compared to stearate or oleate esters, improving emulsification in polar matrices .
  • Melting Point: Hydroxyoctadecanoic acid monoester has a higher melting point (~60°C) than unsaturated oleate esters (~25°C) but lower than fully saturated stearate esters (~70°C) .
  • Stability : The hydroxyl group may increase susceptibility to oxidation compared to saturated esters but improves compatibility with polar solvents .

Research Findings and Industrial Relevance

  • Efficiency in Emulsification: Hydroxyoctadecanoic acid monoester outperforms stearate esters in stabilizing water-in-oil emulsions due to its balanced HLB (~4–6) .
  • Market Trends: Demand for hydroxyoctadecanoic acid monoester is rising in clean-label cosmetics, driven by its natural derivative status compared to synthetic surfactants .

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